molecular formula C10H14N2O B13009922 2-Methyl-6-(propylamino)nicotinaldehyde

2-Methyl-6-(propylamino)nicotinaldehyde

Cat. No.: B13009922
M. Wt: 178.23 g/mol
InChI Key: VPEWCSPPHQOEEU-UHFFFAOYSA-N
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Description

2-Methyl-6-(propylamino)nicotinaldehyde is a chemical compound with the molecular formula C11H16N2O It is a derivative of nicotinaldehyde, where the aldehyde group is substituted with a propylamino group at the 6th position and a methyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-(propylamino)nicotinaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with nicotinaldehyde.

    Substitution Reaction: The aldehyde group at the 6th position is substituted with a propylamino group. This can be achieved through a nucleophilic substitution reaction using propylamine as the nucleophile.

    Methylation: The final step involves the methylation of the 2nd position of the nicotinaldehyde ring. This can be done using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-6-(propylamino)nicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The propylamino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Substitution reactions can be carried out using various nucleophiles under basic or acidic conditions.

Major Products:

    Oxidation: 2-Methyl-6-(propylamino)nicotinic acid.

    Reduction: 2-Methyl-6-(propylamino)nicotinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-6-(propylamino)nicotinaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(propylamino)nicotinaldehyde involves its interaction with specific molecular targets. The propylamino group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The aldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    Nicotinaldehyde: The parent compound with an aldehyde group at the 6th position.

    2-Methyl-6-aminonicotinaldehyde: Similar structure but with an amino group instead of a propylamino group.

    2-Methyl-6-(ethylamino)nicotinaldehyde: Similar structure but with an ethylamino group instead of a propylamino group.

Uniqueness: 2-Methyl-6-(propylamino)nicotinaldehyde is unique due to the presence of the propylamino group, which can enhance its lipophilicity and influence its interaction with biological targets. This structural modification can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to similar compounds.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

2-methyl-6-(propylamino)pyridine-3-carbaldehyde

InChI

InChI=1S/C10H14N2O/c1-3-6-11-10-5-4-9(7-13)8(2)12-10/h4-5,7H,3,6H2,1-2H3,(H,11,12)

InChI Key

VPEWCSPPHQOEEU-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NC(=C(C=C1)C=O)C

Origin of Product

United States

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